

IR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile

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Compound of Interest

Compound Name: 2-((2-Hydroxyethyl)amino)nicotinonitrile

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An In-depth Technical Guide to the Infrared Spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a molecule of interest in pharmaceutical and chemical research. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides critical information about a molecule's functional groups and structural features by measuring its interaction with infrared radiation.^[1] For researchers and drug development professionals, a thorough understanding of the IR spectrum is paramount for structural elucidation, identity confirmation, and quality assessment of synthesized compounds.

This document moves beyond a simple recitation of spectral data, offering a causal explanation for the expected absorption bands based on the molecule's unique architecture. It further provides a robust, field-proven protocol for acquiring a high-quality spectrum, ensuring scientific integrity and reproducibility.

Molecular Structure and Vibrational Foundations

To accurately interpret the IR spectrum, we must first dissect the molecular structure of 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No: 440102-32-9, Molecular Formula: C₈H₉N₃O).

[2][3] The molecule is comprised of several distinct functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

Key Functional Groups:

- Primary Alcohol (-OH): The terminal hydroxyl group on the ethyl side chain.
- Secondary Amine (-NH-): Linking the hydroxyethyl group to the pyridine ring.
- Nitrile (-C≡N): The cyano group attached to the pyridine ring.
- Substituted Aromatic Ring: The pyridine core.
- Aliphatic Hydrocarbon Moieties (-CH₂-): The ethyl bridge.

Each of these groups will give rise to distinct peaks in the IR spectrum, allowing for a detailed structural fingerprint of the molecule.

Predicted IR Absorption Profile: A Theoretical Analysis

The vibrational frequency of a specific bond is determined by the masses of the bonded atoms and the stiffness of the bond. By cross-referencing the functional groups of **2-((2-Hydroxyethyl)amino)nicotinonitrile** with established IR correlation tables, we can predict the regions of significant absorption.[4][5][6]

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms bonded to hydrogen.

- O-H Stretching (Alcohol): A very prominent, strong, and broad absorption band is expected between 3550 cm⁻¹ and 3200 cm⁻¹. [4][7] The significant broadening is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding. This is often the most easily identifiable feature in the spectrum of an alcohol.
- N-H Stretching (Secondary Amine): A single, sharp to medium-intensity peak is anticipated in the 3500 cm⁻¹ to 3300 cm⁻¹ range. [4][5] This peak may sometimes appear as a shoulder on

the much broader O-H absorption band, requiring careful spectral examination.

- C-H Stretching (Aromatic and Aliphatic):
 - Aromatic C-H: Weak to medium intensity bands are expected just above 3000 cm^{-1} (typically $3100\text{-}3000\text{ cm}^{-1}$), corresponding to the C-H bonds on the pyridine ring.[\[7\]](#)[\[8\]](#)
 - Aliphatic C-H: Stronger, sharp absorptions will appear just below 3000 cm^{-1} (typically $3000\text{-}2850\text{ cm}^{-1}$), arising from the symmetric and asymmetric stretching of the $\text{-CH}_2\text{-}$ groups in the ethyl chain.[\[8\]](#)[\[9\]](#)

Triple Bond Region (2500 cm^{-1} - 2000 cm^{-1})

- $\text{C}\equiv\text{N}$ Stretching (Nitrile): A sharp, medium-intensity absorption is characteristic of the nitrile group and is predicted to appear in the 2260 cm^{-1} to 2220 cm^{-1} range.[\[4\]](#)[\[5\]](#) The intensity and exact position of this peak provide clear evidence for the presence of the cyano functionality.

Fingerprint Region (1700 cm^{-1} - 600 cm^{-1})

This region contains a wealth of complex absorptions, including bending and stretching vibrations that are unique to the overall molecular structure.

- C=C and C=N Ring Stretching (Aromatic): Multiple medium-to-weak bands are expected between 1600 cm^{-1} and 1400 cm^{-1} , corresponding to the stretching vibrations within the pyridine ring.[\[7\]](#)[\[8\]](#)
- N-H Bending (Amine): A medium-intensity band should appear around $1650\text{-}1550\text{ cm}^{-1}$.[\[5\]](#)
- C-H Bending (Aliphatic): The scissoring vibration of the $\text{-CH}_2\text{-}$ groups will produce an absorption in the $1470\text{-}1450\text{ cm}^{-1}$ range.[\[6\]](#)[\[8\]](#)
- C-O Stretching (Primary Alcohol): A strong, distinct peak is expected in the $1300\text{-}1000\text{ cm}^{-1}$ region, specifically around 1050 cm^{-1} for a primary alcohol.[\[6\]](#)[\[7\]](#) This is another key diagnostic peak for the hydroxyethyl moiety.
- C-N Stretching (Amine): Aromatic amines exhibit C-N stretching in the $1335\text{-}1250\text{ cm}^{-1}$ range.[\[6\]](#)

- Aromatic C-H Bending (Out-of-Plane): Strong absorptions between 900 cm^{-1} and 675 cm^{-1} arise from out-of-plane C-H bending.^{[6][8]} The exact position of these bands can help confirm the substitution pattern on the pyridine ring.

Summary of Predicted Vibrational Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Expected Intensity
Alcohol (-OH)	O-H Stretch	3550 - 3200	Strong, Broad
Secondary Amine (-NH)	N-H Stretch	3500 - 3300	Medium, Sharp
Aromatic C-H	C-H Stretch	3100 - 3000	Weak to Medium
Aliphatic C-H	C-H Stretch	3000 - 2850	Medium to Strong
Nitrile (-C≡N)	C≡N Stretch	2260 - 2220	Medium, Sharp
Aromatic Ring	C=C, C=N Stretch	1600 - 1400	Medium to Weak
Secondary Amine (-NH)	N-H Bend	1650 - 1550	Medium
Aliphatic C-H	C-H Bend (Scissoring)	1470 - 1450	Medium
Primary Alcohol (C-OH)	C-O Stretch	~1050	Strong
Aromatic Amine (C-N)	C-N Stretch	1335 - 1250	Medium
Aromatic Ring	C-H Bend (Out-of-Plane)	900 - 675	Strong

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

To ensure the acquisition of a reliable and interpretable spectrum, a validated experimental procedure is essential. The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.^[1]

Methodology: Potassium Bromide (KBr) Pellet Technique

This solid-phase method is chosen for its ability to produce high-quality spectra for solid samples. KBr is used as the matrix because it is transparent to IR radiation in the mid-infrared range (4000-400 cm^{-1}).

Step-by-Step Protocol:

- Sample and Matrix Preparation:
 - Gently grind a small amount (1-2 mg) of high-purity **2-((2-Hydroxyethyl)amino)nicotinonitrile** into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The dryness of KBr is critical to avoid a broad water absorption band around 3400 cm^{-1} and 1640 cm^{-1} .
 - Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix to minimize light scattering.
- Pellet Formation:
 - Transfer the powder mixture into a pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process sinters the KBr into a transparent or translucent disc, with the sample embedded within.
- Instrument Setup and Background Collection:
 - Configure the FTIR spectrometer to scan the range from 4000 cm^{-1} to 400 cm^{-1} .
 - Set the resolution to 4 cm^{-1} . This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis.

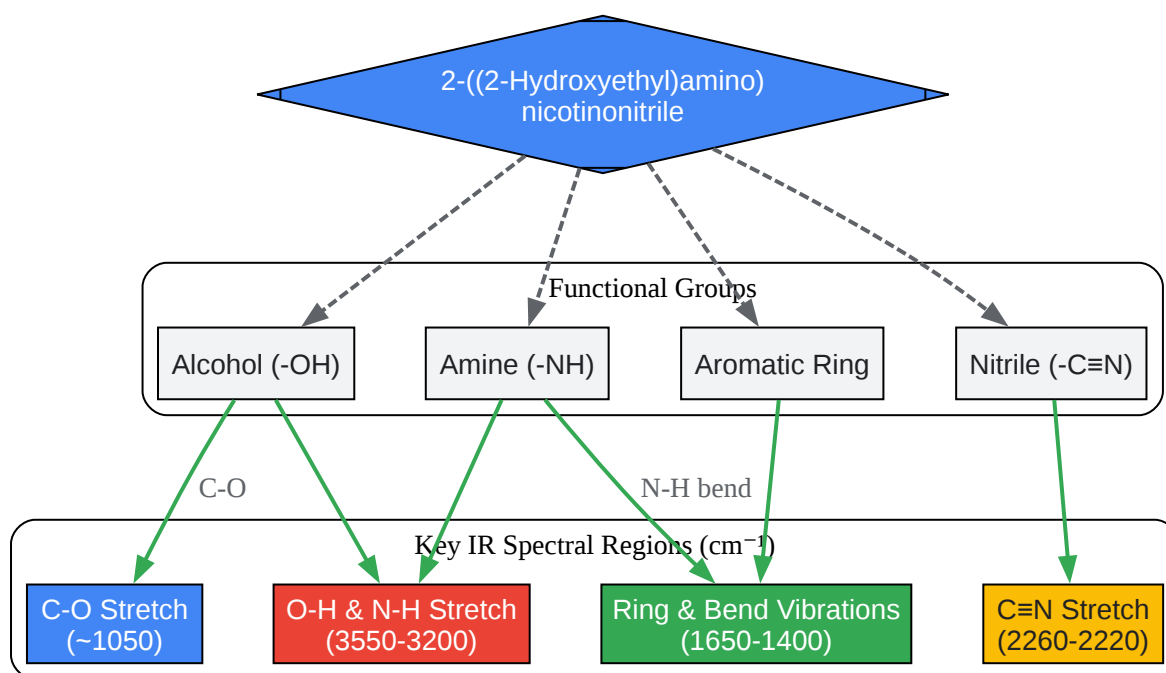
- Set the instrument to co-add 16 or 32 scans. This signal averaging technique significantly improves the quality of the spectrum by reducing random noise.
- Place the empty sample holder in the beam path and acquire a background spectrum. This critical step measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will be digitally subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Mount the prepared KBr pellet in the sample holder and place it in the instrument's beam path.
 - Acquire the sample spectrum using the same parameters as the background scan.
 - The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum of the compound.

Visualizing the Experimental Workflow

Caption: Workflow for FTIR spectrum acquisition using the KBr pellet method.

Bridging Structure to Spectrum: A Relational Overview

The final IR spectrum is a direct manifestation of the molecule's underlying functional components. This relationship is the cornerstone of spectral interpretation.



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Caption: Relationship between molecular structure and IR spectral regions.

Conclusion

The infrared spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile** provides a rich and definitive fingerprint for its structural verification. The expected strong, broad O-H stretch, the sharp medium nitrile absorption, and the strong C-O stretch serve as primary diagnostic peaks. When combined with the characteristic N-H, C-H, and aromatic ring vibrations, the complete spectrum allows for unambiguous confirmation of the molecule's identity. The experimental protocol outlined herein provides a reliable framework for obtaining high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

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